dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
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Overview
Description
Dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[63102,609,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[66101,5011,15]pentadecane-4,11-dicarboxylate is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the selective formation of desired functional groups. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the tetracyclic and pentacyclic frameworks through cyclization reactions.
Functional group modifications: Introduction of hydroxyl, acetyloxy, and other functional groups through selective reactions.
Final assembly: Coupling of the core structure with side chains and final deprotection steps.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
Automated synthesis: Use of automated synthesizers to perform repetitive steps with high precision.
High-throughput screening: Rapid identification of optimal reaction conditions using parallel synthesis techniques.
Purification: Advanced chromatographic techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **Dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate analogs.
Other tetracyclic and pentacyclic compounds: with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
CAS No. |
95507-03-2 |
---|---|
Molecular Formula |
C35H44O16 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19+,20?,21+,22-,23+,25+,28-,29+,30-,31?,32-,33-,34-,35-/m0/s1 |
InChI Key |
FTNJWQUOZFUQQJ-MWGRVCEUSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@H]([C@]2(CO[C@@H]3[C@H]2C14CO[C@@]([C@@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
95507-03-2 | |
Synonyms |
3-tigloyl-azadirachtol azadirachtin B |
Origin of Product |
United States |
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